molecular formula C11H13BrN2O2 B8630748 5-Bromo-1-(2,2-dimethoxyethyl)-1H-indazole

5-Bromo-1-(2,2-dimethoxyethyl)-1H-indazole

Cat. No.: B8630748
M. Wt: 285.14 g/mol
InChI Key: GNIVPASHYWKQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2,2-dimethoxyethyl)-1H-indazole is a useful research compound. Its molecular formula is C11H13BrN2O2 and its molecular weight is 285.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

5-bromo-1-(2,2-dimethoxyethyl)indazole

InChI

InChI=1S/C11H13BrN2O2/c1-15-11(16-2)7-14-10-4-3-9(12)5-8(10)6-13-14/h3-6,11H,7H2,1-2H3

InChI Key

GNIVPASHYWKQFW-UHFFFAOYSA-N

Canonical SMILES

COC(CN1C2=C(C=C(C=C2)Br)C=N1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-indazole (10.0 g, 51.2 mmol) in DMSO (120 mL) was added 2-bromoacetaldehyde dimethyl acetal (12.1 mL, 103 mmol) and Cs2CO3 (66.8 g, 205 mmol). The reaction mixture was stirred at 40° C. for 18 h; then the reaction mixture was diluted with H2O (100 mL) and EtOAc (175 mL). The aqueous layer was extracted with EtOAc (4×175 mL). The combined organics were washed with brine (2×100 mL), dried (Na2SO4), filtered, and concentrated. Purification by flash chromatography (ISCO 330 g column, 95:5 hexanes/EtOAc to hexanes/EtOAc 50:50, 60 min, 40 mL/min) gave the title compound (8.52 g, 46%) as a light orange solid: 1H NMR (300 MHz, CDCl3) 7.94 (s, 1H), 7.85 (d, J=1.2, 1H), 7.48-7.42 (dd, J=8.9, 1.7 Hz, 1H), 7.37 (d, J=8.9 Hz, 1H), 4.71 (t, J=5.4 Hz, 1H), 4.44 (d, J=5.5 Hz, 2H), 3.33 (s, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
66.8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
175 mL
Type
solvent
Reaction Step Two
Yield
46%

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